tert-Butyl 4-hydroxybenzoate
Overview
Description
tert-Butyl 4-hydroxybenzoate: is an organic compound with the molecular formula C11H14O3. It is a derivative of 4-hydroxybenzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group. This compound is commonly used in various industrial applications due to its stability and reactivity.
Mechanism of Action
Target of Action
Tert-Butyl 4-hydroxybenzoate, also known as Butylparaben, is primarily used as an antimicrobial preservative in cosmetics . It targets a broad spectrum of microbes, including bacteria and fungi .
Mode of Action
The exact mechanism of how this compound works is unknown, but it is proposed to act by inhibiting DNA and RNA synthesis, and enzymes like ATPase and phosphotransferase in some bacterial species . It has also been suggested that they interfere with membrane transport processes by disrupting the lipid bilayer and possibly causing the leakage of intracellular constituents .
Pharmacokinetics
This compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound’s skin permeation is low, as indicated by its Log Kp value .
Result of Action
The primary result of this compound’s action is the inhibition of microbial growth, making it an effective preservative in cosmetics and pharmaceutical products . By disrupting essential cellular processes in microbes, it prevents contamination and extends the shelf life of products .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various chemical reactions due to the presence of the hydroxybenzoate group
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
It is known that similar compounds can have threshold effects and can cause toxic or adverse effects at high doses
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins and can affect their localization or accumulation
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with tert-butyl alcohol. The reaction typically involves the use of an acidic catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. One common method involves the use of 4-dimethylaminopyridine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as catalysts, which allows for the reaction to proceed under milder conditions and with higher selectivity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-hydroxybenzoate undergoes various chemical reactions, including:
Esterification: As mentioned, it can be synthesized through esterification reactions.
Hydrolysis: It can be hydrolyzed back to 4-hydroxybenzoic acid and tert-butyl alcohol under acidic or basic conditions.
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones under specific conditions.
Common Reagents and Conditions:
Esterification: Sulfuric acid, p-toluenesulfonic acid, 4-dimethylaminopyridine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: 4-hydroxybenzoic acid and tert-butyl alcohol.
Oxidation: Quinones and other oxidized derivatives of the phenolic group.
Scientific Research Applications
Chemistry: tert-Butyl 4-hydroxybenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological and medical research, this compound is used as a model compound to study the behavior of esters and phenolic compounds in biological systems. It is also investigated for its potential antioxidant properties .
Industry: In industrial applications, this compound is used as a stabilizer in polymers and plastics. It helps to prevent degradation and extends the lifespan of these materials .
Comparison with Similar Compounds
Butyl 4-hydroxybenzoate: Similar structure but with a butyl group instead of a tert-butyl group.
Methyl 4-hydroxybenzoate: Similar structure but with a methyl group instead of a tert-butyl group.
Ethyl 4-hydroxybenzoate: Similar structure but with an ethyl group instead of a tert-butyl group.
Uniqueness: tert-Butyl 4-hydroxybenzoate is unique due to the presence of the bulky tert-butyl group, which imparts greater steric hindrance and stability compared to its analogs. This makes it more resistant to hydrolysis and oxidation, enhancing its utility in various applications .
Properties
IUPAC Name |
tert-butyl 4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWMOMRHHQLBQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044895 | |
Record name | tert-Butyl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25804-49-3 | |
Record name | 1,1-Dimethylethyl 4-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25804-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025804493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERT-BUTYL 4-HYDROXYBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8SS68TDWJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of tert-Butyl 4-hydroxybenzoate?
A1: this compound, also known as methyl 3,5-di-tert-butyl-4-hydroxybenzoate, is an organic compound with the molecular formula C12H18O3 and a molecular weight of 208.25 g/mol. [] While the provided research does not delve into detailed spectroscopic data, it confirms its structure as an ester formed by the condensation reaction of 3,5-di-tert-butyl-4-hydroxybenzoic acid and methanol.
Q2: How is this compound synthesized?
A2: A common synthesis method utilizes methanol as both reactant and solvent, reacting with 3,5-di-tert-butyl-4-hydroxybenzoic acid under reflux conditions (60-80°C) with sodium methoxide or p-toluenesulfonic acid as catalysts. [] This method is considered environmentally friendly due to its mild conditions and avoidance of toxic solvents.
Q3: What material compatibility and stability properties make this compound useful?
A3: this compound exhibits excellent solubility in organic solvents, making it valuable in formulating adhesive films for solar cells. [] When incorporated into EVA (ethylene-vinyl acetate) adhesive films, it contributes to high volume resistivity, high transmittance, and a low yellowing ratio, enhancing the photoelectric conversion ratio of the solar cell pack. []
Q4: How does this compound contribute to the development of multifunctional materials?
A4: Research highlights the incorporation of this compound into cellulose esters to create multifunctional materials with free-radical scavenging and UV-resistant activities. [] These modified cellulose esters can scavenge harmful reactive nitrogen and hydroxyl free radicals, demonstrating potential applications in cosmetics, biopharmaceuticals, and even art protection due to their biocompatibility, processability, and antioxidative properties. []
Q5: Are there any known applications of this compound in the field of coordination chemistry?
A5: Research indicates the use of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a precursor to this compound, as a ligand in the synthesis of binuclear metal complexes. [, ] These complexes, particularly those involving cobalt [] and nickel [], are studied for their magnetic properties and provide insights into structure-property relationships in coordination chemistry.
Q6: How has computational chemistry been employed in research related to this compound?
A6: Density Functional Theory (DFT) calculations have been crucial in understanding the magnetic properties of binuclear cobalt complexes incorporating the 3,5-di-tert-butyl-4-hydroxybenzoate ligand. [] These calculations provide valuable insights into the antiferromagnetic exchange interactions within these complexes.
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